molecular formula C11H19NO4 B13522489 1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid CAS No. 2384947-83-3

1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid

Cat. No.: B13522489
CAS No.: 2384947-83-3
M. Wt: 229.27 g/mol
InChI Key: CAXNMYAPGZFSIG-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.

Preparation Methods

The synthesis of 1-(tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid typically involves the reaction of 4,4-dimethylazetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial production methods for Boc-protected compounds often utilize flow microreactor systems, which allow for the continuous and efficient synthesis of these compounds .

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include TFA, HCl, and various organic solvents. The major products formed from these reactions are typically the deprotected amine or substituted derivatives.

Mechanism of Action

The mechanism by which 1-(tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid exerts its effects primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by reducing its nucleophilicity, allowing for selective reactions to occur. Upon deprotection, the Boc group is removed, revealing the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid can be compared with other Boc-protected compounds such as:

These compounds share the common feature of having a Boc protecting group, but they differ in their core structures and specific applications. The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds.

Properties

CAS No.

2384947-83-3

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)6-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)

InChI Key

CAXNMYAPGZFSIG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N1C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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